molecular formula C5H4N4O2 B1610138 imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione CAS No. 67410-57-5

imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione

Cat. No.: B1610138
CAS No.: 67410-57-5
M. Wt: 152.11 g/mol
InChI Key: OIWAVYDCTUEOEC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining imidazole and triazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazo[1,2-a][1,3,5]triazine derivatives involves the reaction of 2-amino-1,3,5-triazines with ketones. This process can be mediated by iodine (I2) and involves an annulation reaction . Another approach is a one-pot, multicomponent reaction that combines trialkyl orthoesters, 2-aminoimidazoles, and cyanamide under microwave irradiation . This method is efficient and can be performed under conventional heating as well.

Industrial Production Methods

Industrial production methods for imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione typically involve scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation and catalyst-free protocols are advantageous for industrial applications due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2) for annulation reactions, trialkyl orthoesters, and cyanamide for multicomponent reactions . Reaction conditions often involve microwave irradiation or conventional heating to facilitate the reactions efficiently.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a][1,3,5]triazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione has a broad spectrum of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione include:

Uniqueness

This compound is unique due to its fused ring system, which provides a rigid and planar structure. This rigidity enhances its binding affinity to various molecular targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-7-3-6-1-2-9(3)5(11)8-4/h1-2H,(H2,6,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWAVYDCTUEOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452030
Record name Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67410-57-5
Record name Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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